[1,1'-Biphenyl]-2,3'-diol
Description
[1,1'-Biphenyl]-2,3'-diol (CAS: 26983-52-8), also known as biphenol or dihydroxybiphenyl, is a biphenyl derivative with hydroxyl groups at the 2- and 3'- positions. Its molecular formula is C₁₂H₁₀O₂, with a molecular weight of 186.21 g/mol . Key physical properties include a density of 1.228 g/cm³, a melting point of 185°C, and a boiling point of 370.4°C . The compound exhibits moderate solubility in polar solvents, such as ethanol and water, though precise solubility data varies depending on substituents and stereochemistry . It is used in organic synthesis, catalysis, and polymer chemistry, particularly as a precursor for ligands in asymmetric catalysis .
Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZQKPRCPNGNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067649 | |
| Record name | [1,1'-Biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31835-45-7, 26983-52-8 | |
| Record name | [1,1′-Biphenyl]-2,3′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31835-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026983528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3'-Biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031835457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2,3'-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-biphenyl]-2,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EL13090VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroxylation of Biphenyl: One common method to synthesize [1,1’-Biphenyl]-2,3’-diol involves the hydroxylation of biphenyl. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under controlled conditions to introduce hydroxyl groups at the desired positions.
Suzuki-Miyaura Cross-Coupling Reaction: Another approach involves the Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl derivative and a boronic acid, followed by hydroxylation to introduce the hydroxyl groups.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’-diol typically involves large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to control the regioselectivity and efficiency of the hydroxylation process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,3’-diol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form dihydroxybiphenyl derivatives using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid)
Major Products Formed:
Oxidation: Quinones, oxidized biphenyl derivatives
Reduction: Dihydroxybiphenyl derivatives
Substitution: Halogenated biphenyls, nitro-biphenyls
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of biphenyl derivatives, including [1,1'-Biphenyl]-2,3'-diol. A series of synthesized biphenyl compounds demonstrated significant antibacterial activity against antibiotic-resistant strains of both Gram-positive and Gram-negative bacteria. For instance, compounds derived from biphenyl structures exhibited potent effects against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents .
Anti-Cancer Properties
Research indicates that this compound has potential anti-cancer properties. In vitro studies on breast cancer cell lines (MCF-7) showed that the compound could reduce cell viability in a dose-dependent manner by promoting apoptosis and inhibiting oncogenic proteins like p53 and PTEN. Similarly, investigations on prostate cancer cells (LNCaP) revealed that this compound disrupts androgen receptor signaling pathways, leading to decreased cell proliferation and increased apoptosis .
| Application | Target | Effect |
|---|---|---|
| Antibacterial | Gram-positive/negative bacteria | Significant reduction in viability |
| Anti-cancer | Breast/Prostate cancer cells | Induces apoptosis |
Catalysis Applications
Enantioselective Catalysis
this compound is employed as a chiral ligand in asymmetric synthesis. Its structure allows for the development of axially chiral ligands that enhance the enantioselectivity in various catalytic reactions. In a study involving asymmetric addition reactions and cycloadditions using palladium catalysts, it was found that modifying substituents on the biphenyl core can significantly improve catalytic efficiency and selectivity .
Table: Performance of Biphenyl Ligands in Catalytic Reactions
| Reaction Type | Ligand Used | Enantioselectivity (%) |
|---|---|---|
| Asymmetric addition to aldehydes | This compound | 85 |
| Pd-catalyzed cycloadditions | Modified biphenyl ligands | 78 |
Material Science Applications
Electronic Materials
The unique molecular structure of this compound makes it suitable for applications in electronic materials. Its properties allow it to be used as an intermediate in the formulation of organic light-emitting diodes (OLEDs) and other electronic devices. The compound's ability to facilitate charge transport contributes to its effectiveness in these applications.
Case Study 1: Antibacterial Efficacy
A study published by Guo et al. synthesized various biphenyl derivatives and evaluated their antibacterial activities against resistant strains. Among the tested compounds, several derivatives of this compound showed promising results with inhibition zones exceeding 20 mm against specific bacterial strains .
Case Study 2: Anti-Cancer Mechanism
In a controlled experiment on MCF-7 breast cancer cells treated with this compound, researchers observed a marked increase in apoptosis markers such as cleaved caspase-3 and PARP. The study concluded that this compound could be a lead candidate for further development as an anti-cancer therapeutic agent.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,3’-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can participate in hydrogen bonding and redox reactions, influencing its biological activity. In antioxidant research, the compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups . In drug development, the compound’s interaction with specific enzymes and receptors is studied to understand its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Substitution Patterns
The position of hydroxyl groups on the biphenyl backbone significantly impacts physicochemical properties and reactivity. Key comparisons include:
- Key Insight: The 4,4'-isomer ([1,1'-Biphenyl]-4,4'-diol) has a higher melting point (287.6°C) than the 2,3'-isomer due to enhanced symmetry and intermolecular hydrogen bonding . BINOL, with a rigid binaphthyl backbone, is preferred in asymmetric synthesis due to its stereochemical stability .
Functionalized Derivatives: Substituent Effects
Alkyl, aryl, or electron-donating/withdrawing groups modulate solubility and reactivity:
- Key Insight: Bulky tert-butyl groups (e.g., 3,3',5,5'-tetra-tert-butyl derivatives) improve selectivity in catalytic reactions by restricting conformational mobility . Methoxy groups enhance solubility in non-polar media, while amino or chloro substituents expand utility in coordination chemistry .
Macrocyclic and Spirocyclic Analogues
Complex derivatives exhibit unique applications in materials science:
- Key Insight : Spirocyclic and binaphthyl-biphenyl hybrids are prized for their optical properties and thermal stability, making them suitable for advanced materials like OLEDs .
Catalytic Performance
- BINOL vs. This compound: BINOL’s binaphthyl backbone provides superior enantioselectivity (>90% ee) in asymmetric aldol reactions, whereas this compound derivatives achieve moderate selectivity (50–70% ee) due to reduced rigidity .
- Steric Effects : 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol improves regioselectivity in C–C coupling reactions by preventing undesired side reactions .
Polymer Chemistry
- This compound derivatives are used to synthesize polyamides (PAs) via reactions with aromatic diamines, yielding polymers with high thermal stability (decomposition >400°C) .
Biological Activity
Overview
[1,1'-Biphenyl]-2,3'-diol, also known as biphenyl-2,3-diol, is a compound that belongs to the biphenyl family of organic compounds. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. The following sections provide a detailed examination of its biological activity, including case studies, synthesis methods, and research findings.
- Chemical Formula : CHO
- Molecular Weight : 204.24 g/mol
- Structure : The compound features two phenyl rings connected by hydroxyl groups at the 2 and 3 positions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against antibiotic-resistant strains. For instance:
- Study Findings : A study evaluated various biphenyl derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with strong electron-withdrawing groups on the A ring and hydroxyl groups on the B ring exhibited significant antibacterial effects .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that modifications to the biphenyl structure can enhance antibacterial efficacy.
Anticancer Activity
The compound has also been studied for its potential anticancer properties. For example:
- Mechanism of Action : Research indicates that biphenyl derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
Case Study 1: Antibacterial Evaluation
In a comparative study published in 2022, this compound was tested alongside other biphenyl derivatives for its effectiveness against antibiotic-resistant bacteria. The study utilized disk diffusion methods and determined that this compound exhibited notable antibacterial activity against multiple strains.
Case Study 2: Synthesis and Biological Evaluation
A synthesis study explored various synthetic routes to produce this compound and its derivatives. The evaluation included testing for cytotoxicity against several cancer cell lines, revealing that certain derivatives showed enhanced activity compared to the parent compound .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as biphenyl-2,3-diol 1,2-dioxygenase found in certain bacteria. This inhibition disrupts metabolic pathways essential for bacterial survival .
- Cellular Interaction : Studies suggest that this compound can induce oxidative stress in cells leading to apoptosis in cancerous cells through mitochondrial pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
